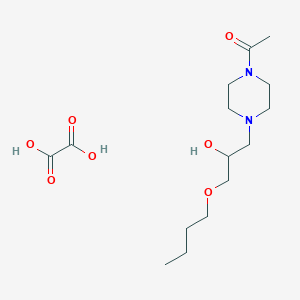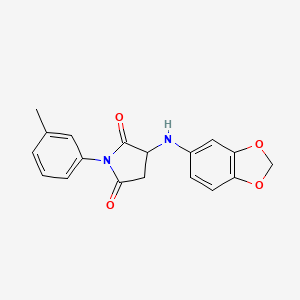![molecular formula C23H20N2O5 B5311426 N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B5311426.png)
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanine, also known as FAP-phenylalanine, is a synthetic peptide derivative that has been widely used in scientific research. This compound has attracted significant attention due to its unique properties, which make it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is based on its fluorescence properties. This compound has a strong fluorescence emission upon excitation, which makes it an ideal tool for studying biological processes. The fluorescence intensity of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is highly sensitive to changes in the microenvironment, such as pH, temperature, and polarity.
Biochemical and Physiological Effects:
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine has been shown to have minimal effects on biochemical and physiological processes, making it an ideal tool for studying biological systems. This compound has been used to investigate protein-protein interactions, enzyme activity, and ligand-receptor binding in vitro and in vivo.
実験室実験の利点と制限
The advantages of using N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in lab experiments include its high sensitivity, low toxicity, and compatibility with various biological systems. However, there are also some limitations to its use, such as the need for specialized equipment to measure fluorescence and the potential for interference with other fluorescent probes.
将来の方向性
There are several potential future directions for the use of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in scientific research. One area of interest is the development of new fluorescent probes based on N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine that can be used to study specific biological processes. Another potential application is the use of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine in drug discovery, where it can be used to screen for compounds that interact with specific targets.
In conclusion, N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine is a valuable tool for investigating various biological processes due to its unique properties. Its fluorescence properties make it an ideal probe for studying protein-protein interactions, enzyme activity, and ligand-receptor binding. While there are some limitations to its use, the potential future directions for its application in scientific research are promising.
合成法
The synthesis of N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine involves a series of chemical reactions, starting with the condensation of furoyl glycine and phenylalanine. This intermediate product is then coupled with 3-phenylacryloyl chloride to produce the final compound. The resulting product is a white powder that is soluble in water and organic solvents.
科学的研究の応用
N-[2-(2-furoylamino)-3-phenylacryloyl]phenylalanineanine has been extensively used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme activity, and ligand-receptor binding. This compound is unique in that it can be incorporated into peptides and proteins without significantly affecting their biological activity.
特性
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-phenylprop-2-enoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c26-21(25-19(23(28)29)15-17-10-5-2-6-11-17)18(14-16-8-3-1-4-9-16)24-22(27)20-12-7-13-30-20/h1-14,19H,15H2,(H,24,27)(H,25,26)(H,28,29)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJGUHRLATMSH-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[5-(dimethylamino)-2-furyl]acrylamide](/img/structure/B5311347.png)
![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5311348.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5311376.png)
![3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5311379.png)
![7-hydroxy-8-[(2-methyl-1-piperidinyl)methyl]-3-phenyl-4H-chromen-4-one](/img/structure/B5311384.png)
![3-allyl-5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5311390.png)


![2-(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5311405.png)
![3-[(dimethylamino)methyl]-1-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5311424.png)
![2-(1,3-benzodioxol-5-yl)-N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5311434.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5311441.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5311445.png)